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Compound of Interest

Compound Name: 2-Carbomethoxy-3-tropinone

Cat. No.: B7910268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Carbomethoxy-3-
tropinone and its parent compound, tropinone. Understanding the distinct reactivity profiles of

these molecules is crucial for their application in organic synthesis, particularly in the

development of tropane alkaloid-based therapeutics. This document summarizes key

experimental data, provides detailed protocols for representative reactions, and visualizes

relevant chemical transformations and biological pathways.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Carbomethoxy-3-tropinone and

tropinone is presented in Table 1. The presence of the carbomethoxy group at the C-2 position

in 2-Carbomethoxy-3-tropinone significantly influences its molecular weight, formula, and

polarity, which in turn affects its reactivity.
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Property
2-Carbomethoxy-3-
tropinone

Tropinone

Molecular Formula C₁₀H₁₅NO₃[1] C₈H₁₃NO[2]

Molecular Weight 197.23 g/mol [1] 139.19 g/mol [2]

IUPAC Name

Methyl (1S,5R)-8-methyl-3-

oxo-8-azabicyclo[3.2.1]octane-

2-carboxylate[1]

8-Methyl-8-

azabicyclo[3.2.1]octan-3-

one[2]

CAS Number 36127-17-0 532-24-1[2]

Appearance White to off-white solid Colorless crystalline solid[3]

Melting Point 104 °C[4] 42.5 °C[4]

Comparative Reactivity Analysis
The introduction of an electron-withdrawing carbomethoxy group at the C-2 position of the

tropinone skeleton has a profound impact on the reactivity of the adjacent C-3 carbonyl group

and the overall molecule.

Nucleophilic Addition to the Carbonyl Group
The carbonyl group in both molecules is susceptible to nucleophilic attack. However, the

electrophilicity of the C-3 carbonyl carbon in 2-Carbomethoxy-3-tropinone is expected to be

higher than in tropinone due to the inductive effect of the adjacent ester group. This suggests

that 2-Carbomethoxy-3-tropinone may react faster with nucleophiles.

Enolate Formation
Tropinone can be deprotonated at the α-carbons (C-2 and C-4) to form an enolate. The

presence of the carbomethoxy group at C-2 in 2-Carbomethoxy-3-tropinone significantly

increases the acidity of the C-2 proton, making enolate formation at this position more

favorable compared to tropinone. This regioselectivity is a key factor in the synthesis of cocaine

and its analogues.

Reduction of the Carbonyl Group
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The reduction of the ketone functionality is a critical step in the synthesis of many biologically

active tropane alkaloids. The stereochemical outcome of this reduction can be influenced by

the choice of reducing agent and the substitution pattern on the tropane ring.

In a biological context, the reduction of tropinone and methylecgonone (2-carbomethoxy-3-
tropinone) is catalyzed by specific enzymes. For instance, MecgoR, an aldo-keto reductase,

catalyzes the reduction of methylecgonone to methylecgonine and tropinone to 3β-tropine

(pseudotropine).[5]

Experimental Protocols
Detailed experimental protocols for key reactions are provided below to facilitate the

reproduction of these transformations in a laboratory setting.

Protocol 1: Sodium Borohydride Reduction of Tropinone
This protocol describes the reduction of the ketone in tropinone to the corresponding alcohol,

tropine.

Materials:

Tropinone

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Deionized water

Dichloromethane (CH₂Cl₂)

3 M Sodium hydroxide (NaOH) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve tropinone in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice-water bath.

Slowly add sodium borohydride to the stirred solution.

After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room

temperature for 20 minutes.[6]

Pour the reaction mixture into a separatory funnel.

Rinse the flask with dichloromethane and add it to the separatory funnel.[6]

Add deionized water and two pipettes of 3 M sodium hydroxide solution to the separatory

funnel.[6]

Separate the organic layer.

Extract the aqueous layer twice more with dichloromethane.[6]

Combine the organic layers and dry over anhydrous sodium sulfate.[6]

Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude

product.[6]

Protocol 2: Enolate Formation of Tropinone and Aldol
Addition
This protocol details the formation of the lithium enolate of tropinone using lithium

diisopropylamide (LDA) and its subsequent reaction with benzaldehyde.

Materials:

Tropinone

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)
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Benzaldehyde

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Prepare a solution of LDA by slowly adding n-butyllithium to a solution of diisopropylamine in

anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).

Add a solution of tropinone in anhydrous THF dropwise to the LDA solution at -78 °C.

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Add a solution of benzaldehyde in anhydrous THF to the enolate solution at -78 °C.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by adding saturated aqueous ammonium chloride solution.

Allow the mixture to warm to room temperature and extract with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield the crude aldol product.

Visualizations
The following diagrams illustrate key concepts related to the chemistry and biology of tropinone

and its derivatives.
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Caption: Biosynthetic pathway of major tropane alkaloids.
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Caption: Experimental workflow for the reduction of tropinone.
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Signaling Pathways
Tropane alkaloids, including derivatives of 2-Carbomethoxy-3-tropinone such as cocaine,

exert their biological effects by interacting with various components of the nervous system. A

primary target is the dopamine transporter (DAT), a protein responsible for the reuptake of

dopamine from the synaptic cleft. By inhibiting DAT, these compounds increase the

concentration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This

mechanism is central to the psychostimulant effects of cocaine.

The binding affinity of tropane derivatives to the dopamine transporter is a key determinant of

their potency. Structure-activity relationship studies have shown that modifications at the C-2

and C-3 positions of the tropane ring significantly influence DAT binding. For example, certain

2-carbomethoxy-3-phenyltropane analogs exhibit high affinity for the dopamine transporter.[7]

Conclusion
The presence of a carbomethoxy group at the C-2 position fundamentally alters the reactivity of

the tropinone scaffold. 2-Carbomethoxy-3-tropinone exhibits enhanced electrophilicity at the

C-3 carbonyl and increased acidity at the C-2 position, making it a versatile intermediate for the

synthesis of a wide range of tropane alkaloids. A thorough understanding of these reactivity

differences is essential for the rational design and synthesis of novel therapeutic agents

targeting the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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